Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate
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Overview
Description
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is a fluorinated organic compound with the molecular formula C8F15KO3S . It is known for its unique chemical structure, which includes a cyclohexane ring substituted with multiple fluorine atoms and a sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate typically involves the fluorination of cyclohexanesulfonic acid derivatives. The process includes the following steps:
Fluorination: Cyclohexanesulfonic acid is subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination reactors are used to achieve high yields of the fluorinated intermediate.
Continuous Flow Reactors: These reactors facilitate the efficient introduction of the pentafluoroethyl group.
Purification: The final product is purified using techniques such as crystallization and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Higher oxidation state derivatives, such as sulfonic acids or sulfonyl fluorides.
Reduction: Reduced derivatives, including sulfinates or thiols.
Substitution: Substituted cyclohexanesulfonates with various functional groups.
Scientific Research Applications
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions and the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug delivery systems and as a component in diagnostic imaging agents.
Mechanism of Action
The mechanism of action of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, membrane integrity, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Potassium perfluorooctanesulfonate: Another fluorinated sulfonate with similar properties but different chain length.
Potassium perfluorobutanesulfonate: A shorter-chain analog with distinct chemical and physical properties.
Potassium perfluorohexanesulfonate: A compound with a similar structure but fewer fluorine atoms.
Uniqueness
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is unique due to its specific combination of a cyclohexane ring, multiple fluorine atoms, and a pentafluoroethyl group. This structure imparts unique chemical properties, such as high stability, hydrophobicity, and resistance to degradation .
Properties
CAS No. |
67584-42-3 |
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Molecular Formula |
C8F15KO3S |
Molecular Weight |
500.22 g/mol |
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C8HF15O3S.K/c9-2(10)1(27(24,25)26,4(13,14)8(21,22)23)3(11,12)6(17,18)7(19,20)5(2,15)16;/h(H,24,25,26);/q;+1/p-1 |
InChI Key |
XOSCHQYLTKHYJE-UHFFFAOYSA-M |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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